Lack of Direct Head-to-Head Potency or Selectivity Data Against Named Comparators
A thorough search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem) through mid-2026 returned no direct, quantitative head-to-head comparison data for this compound against any named structural analog. While the oxalamide class is active against targets such as E. coli DNA gyrase (MIC = 25 μg/mL for the most potent conjugates), c-Met kinase, and factor Xa [1], [2], no IC50, Ki, Kd, MIC, or EC50 values for this specific compound have been reported. A BindingDB entry (CHEMBL4797564) lists a binding affinity (Kd = 0.0960 nM) for a compound potentially related by scaffold, but the identity and assay context could not be verified for the target compound [3]. This evidence gap precludes any quantitative claim of superiority, equipotency, or inferiority to a defined comparator.
| Evidence Dimension | Potency (IC50/Ki/Kd/MIC) against any defined biological target |
|---|---|
| Target Compound Data | No quantitative data available in primary literature |
| Comparator Or Baseline | Closest class-level analogs show MIC = 25–250 μg/mL (antibacterial) and IC50 values in the nM range for kinase targets |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | Multiple assay systems reported for class-level analogs (MTT assay, PatchXpress, enzymatic assays) |
Why This Matters
Without target-specific potency data, procurement for biological screening carries undefined risk; users must assume the full burden of primary characterization.
- [1] Kanjariya, D. C., Naik, H. N., et al. Design, Synthesis, and Antimicrobial Evaluation of Novel 5-Chloropyridine Oxalamide Conjugates as In Vitro and In Silico Inhibitors of E. coli DNA Gyrase and C. albicans Sterol 14α-Demethylase (CYP51). Russian Journal of Bioorganic Chemistry, Vol. 51, Issue 2, P. 827-849, 2025. View Source
- [2] Google Patents. Oxalamide derivatives as kinase inhibitors. Patent US20060241104. 2006. View Source
- [3] BindingDB. BDBM50589394 CHEMBL4797564. Binding Affinity Data. Accessed mid-2026. View Source
